molecular formula C5H10O2S B137000 4-Sulfanylpentanoic acid CAS No. 125791-83-5

4-Sulfanylpentanoic acid

Cat. No.: B137000
CAS No.: 125791-83-5
M. Wt: 134.2 g/mol
InChI Key: NEAFWRKPYYJETG-UHFFFAOYSA-N
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Description

4-Sulfanylpentanoic acid is an organic compound characterized by the presence of a sulfanyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulfanylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with a thiol compound under acidic conditions. This reaction typically requires a catalyst to facilitate the formation of the sulfanyl group on the pentanoic acid backbone.

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the oxidation of a precursor compound followed by the introduction of the sulfanyl group. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfanylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pentanoic acids depending on the substituent introduced.

Scientific Research Applications

4-Sulfanylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-sulfanylpentanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in understanding its potential therapeutic effects and applications in drug development.

Comparison with Similar Compounds

  • 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
  • 4-Cyano-4-[(phenylcarbonothioylthio)pentanoic acid
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

Comparison: 4-Sulfanylpentanoic acid is unique due to its specific sulfanyl group attached to the pentanoic acid backbone. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specialized applications. For instance, its ability to undergo oxidation and reduction reactions with ease sets it apart from other sulfanyl-containing compounds.

Properties

IUPAC Name

4-sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFWRKPYYJETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570278
Record name 4-Sulfanylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125791-83-5
Record name 4-Sulfanylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sulfanylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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